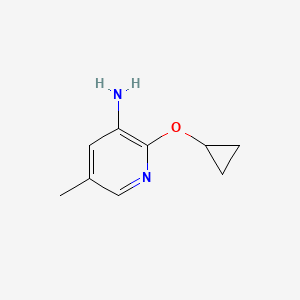
2-Cyclopropoxy-5-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-5-methylpyridin-3-amine is a chemical compound with the molecular formula C₉H₁₂N₂O It is a pyridine derivative, characterized by a cyclopropoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with cyclopropylboronic acid to form the desired product . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki cross-coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, alternative methods such as direct amination of 2-cyclopropoxy-5-methylpyridine with ammonia or amines under high pressure and temperature conditions can be explored for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: N-bromosuccinimide, N-chlorosuccinimide, chloroform, and acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Cyclopropoxy-5-methylpyridin-3-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) or other protein kinases, thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclopropoxy-2-methylpyridin-4-amine: Similar in structure but with the cyclopropoxy group at the 5-position and the amine group at the 4-position.
2-Cyclopropyloxy-5-methylpyridin-3-amine: A closely related compound with slight variations in the substituent positions.
Uniqueness
2-Cyclopropoxy-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-cyclopropyloxy-5-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-4-8(10)9(11-5-6)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3 |
Clé InChI |
YLHHYOGMEOAIKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)OC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


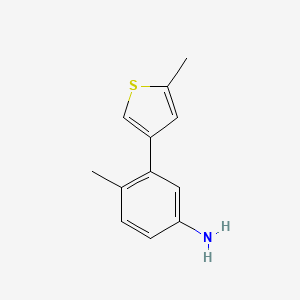
![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
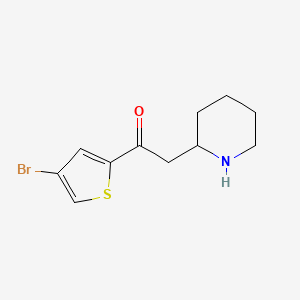
![ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B13067662.png)
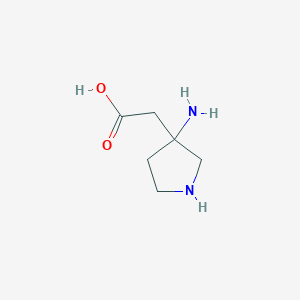

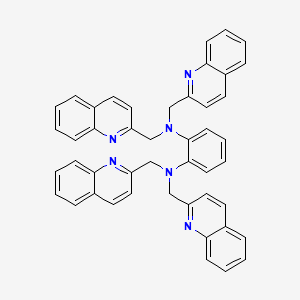
![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
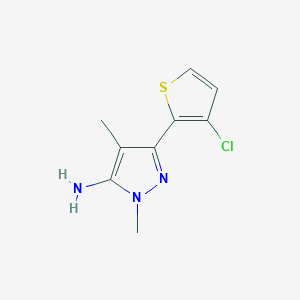
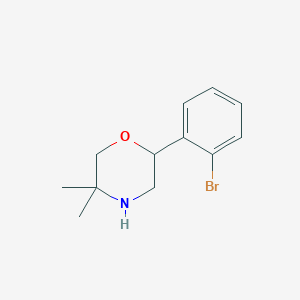
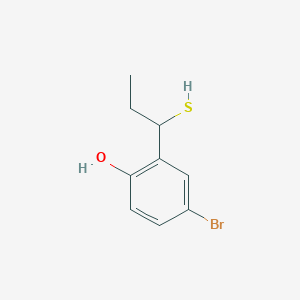
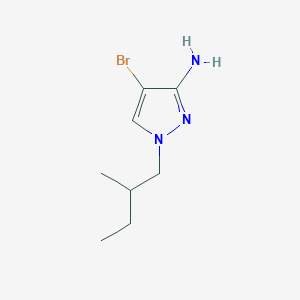

![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
